2,6-Methano-1H-pyrrolizin-8-amine,hexahydro-,stereoisomer(9CI)
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Overview
Description
2,6-Methano-1H-pyrrolizin-8-amine, hexahydro-, stereoisomer (9CI) is a complex organic compound with the molecular formula C8H14N2. This compound is characterized by its unique structure, which includes a hexahydro-pyrrolizine ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Methano-1H-pyrrolizin-8-amine, hexahydro-, stereoisomer (9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-Methano-1H-pyrrolizin-8-one, hexahydro- with amine reagents under specific temperature and pressure conditions . The reaction conditions often include the use of catalysts to facilitate the cyclization process and achieve the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions
2,6-Methano-1H-pyrrolizin-8-amine, hexahydro-, stereoisomer (9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2,6-Methano-1H-pyrrolizin-8-amine, hexahydro-, stereoisomer (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Methano-1H-pyrrolizin-8-amine, hexahydro-, stereoisomer (9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Methano-1H-pyrrolizin-8-one, hexahydro-
- 2,6-Methano-1H-pyrrolizin-8-amine, hexahydro-
Uniqueness
2,6-Methano-1H-pyrrolizin-8-amine, hexahydro-, stereoisomer (9CI) is unique due to its specific stereochemistry and the presence of the hexahydro-pyrrolizine ring system. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
159996-18-6 |
---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.214 |
InChI |
InChI=1S/C8H14N2/c9-8-5-1-7-2-6(8)4-10(7)3-5/h5-8H,1-4,9H2/t5-,6+,7?,8? |
InChI Key |
NOIHJOGWBWJTNP-XEDAXZNXSA-N |
SMILES |
C1C2CC3CN2CC1C3N |
Synonyms |
2,6-Methano-1H-pyrrolizin-8-amine,hexahydro-,stereoisomer(9CI) |
Origin of Product |
United States |
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